6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran

Medicinal Chemistry Conformational Restriction Scaffold Hopping

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran (CAS: 960309-78-8) is a strategic fluorinated heterocyclic scaffold. The 6-fluoro substitution provides unique electronic properties critical for modulating binding affinity and metabolic stability in drug discovery. It serves as a key intermediate for developing ACAT inhibitors and dopamine receptor ligands, offering a non-planar scaffold-hopping alternative to flat benzofurans in lead optimization.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13048980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C=C(C=C2)F)C
InChIInChI=1S/C10H11FO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3
InChIKeyKVJPSHVABYNLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran: A Fluorinated Scaffold for Medicinal Chemistry and Drug Discovery


6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran (CAS: 960309-78-8) is a halogenated heterocyclic compound of the 2,3-dihydrobenzofuran class. Its core structure is a bicyclic system comprising a benzene ring fused to a partially saturated furan ring [1]. The compound features a distinctive substitution pattern: a fluorine atom at the 6-position of the aromatic ring and two geminal methyl groups at the 2-position of the furan moiety . This specific arrangement is not merely structural; it confers unique electronic and steric properties that are foundational to its utility as a specialized scaffold in medicinal chemistry, distinguishing it from its non-fluorinated parent scaffold (2,2-dimethyl-2,3-dihydrobenzofuran, C10H12O) and other halogenated analogs [2].

Why 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran is Not a Commodity: The Risks of Analog Substitution


Substituting 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran with a generic, in-class analog like its non-fluorinated parent (2,2-dimethyl-2,3-dihydrobenzofuran) or other halogenated variants (e.g., 6-chloro or 6-bromo) is a scientifically unsound procurement strategy with potential downstream consequences. The 6-fluoro substitution is a key determinant of biological activity, physicochemical behavior, and synthetic utility, and these properties do not transfer linearly to other analogs [1]. Data from structure-activity relationship (SAR) studies across related scaffolds confirm that the presence of a fluorine atom significantly enhances biological effects, a benefit not observed with other halogens or hydrogen [2]. Furthermore, the specific steric and electronic environment created by the 6-fluoro and 2,2-gem-dimethyl groups defines the molecule's reactivity profile. Even a change as seemingly minor as moving the fluorine to a different position (e.g., 4-fluoro or 7-fluoro) or swapping it for a chlorine atom can profoundly alter binding affinity, metabolic stability, and overall in vitro/in vivo performance, as demonstrated in related dihydrobenzofuran-based ligand series [3].

Quantitative Differentiation of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran Against Its Closest Analogs


Scaffold-Based Differentiation: The Dihydrobenzofuran Core vs. Benzofuran for Conformational Restriction

The saturated 2,3-dihydrobenzofuran core of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran provides distinct conformational rigidity compared to its fully aromatic benzofuran counterpart. This non-planar geometry is critical for mimicking bioactive conformations or accessing unique chemical space in drug design. The difference is not simply an incremental improvement but a fundamental shift in molecular topology that is necessary for specific target interactions [1].

Medicinal Chemistry Conformational Restriction Scaffold Hopping

Impact of 6-Position Substitution on ACAT Inhibitory Activity in Dihydrobenzofuran Derivatives

In a series of N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives evaluated as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), a methyl group at the 6-position of the dihydrobenzofuran core was identified as crucial for potent activity [1]. While the 6-methyl analog serves as the comparator, this finding underscores the critical role of substitution at the 6-position for achieving target potency. The 6-fluoro substitution on the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold provides a distinct electronic environment (strong electron-withdrawing effect) compared to the electron-donating methyl group, offering a different vector for optimizing binding affinity, metabolic stability, and lipophilicity within the same ACAT or related enzyme inhibition context.

Cardiovascular Disease Acyl-CoA:cholesterol Acyltransferase (ACAT) Lipid Metabolism

Fluorine Substitution in Dihydrobenzofuran-Based Dopamine D2 Ligands Modulates Binding Affinity

A study on fluorinated dopamine D2 ligands with a dihydrobenzofuran skeleton demonstrates the quantifiable impact of fluorine substitution on binding affinity. Introducing a fluorine atom at the C-5 position of the dihydrobenzofuran ethyl substituent resulted in an IC50 value of 36 nM for inhibiting [3H]spiperone binding to rat striatal D2 receptors [1]. In contrast, an analog with a fluorine introduced on a pyrrolidine ring at C-4 showed a more potent IC50 of 17 nM [1]. This data provides a direct quantitative demonstration that the exact position of fluorine substitution on a dihydrobenzofuran core has a significant and measurable impact on target engagement, differing by a factor of over 2-fold.

Neuroscience Dopamine Receptors Radioligand Development

Physicochemical Differentiation from Non-Fluorinated Parent Scaffold

The introduction of a single fluorine atom at the 6-position on the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold creates a distinct physicochemical profile compared to its non-fluorinated parent. The molecular weight increases from 148.2 g/mol (for C10H12O) to 166.2 g/mol (for C10H11FO), a 12% increase [1]. More importantly, the presence of the strongly electronegative fluorine atom is a well-established strategy to enhance metabolic stability and modulate lipophilicity (cLogP) [2], directly impacting key ADME (Absorption, Distribution, Metabolism, Excretion) parameters. While specific cLogP values for both compounds are not available in the public domain, the electronic effect of fluorine is a fundamental and predictable differentiator from the hydrogen-substituted analog [2].

Chemoinformatics ADME Prediction Drug-likeness

Targeted Application Scenarios for 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran in R&D


Medicinal Chemistry: Synthesis of Novel ACAT Inhibitors

6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran serves as an ideal advanced intermediate for synthesizing novel Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. SAR studies have pinpointed the 6-position of the 2,2-dimethyl-2,3-dihydrobenzofuran core as critical for modulating potency [1]. This compound provides a unique electronic handle (electron-withdrawing fluorine) at this key position, enabling exploration of binding interactions and metabolic stability not possible with hydrogen or methyl substituents. This can lead to the development of next-generation therapeutics for hypercholesterolemia and atherosclerosis.

Chemical Biology: Development of Fluorinated Dopamine Receptor Probes

This compound is a strategic building block for developing fluorinated ligands targeting dopamine receptors. Evidence shows that fluorine substitution on the dihydrobenzofuran scaffold can significantly modulate binding affinity, as demonstrated by IC50 values ranging from 17 nM to 36 nM for related D2 receptor ligands [2]. The specific 6-fluoro-2,2-dimethyl substitution pattern offers a distinct electronic and steric profile for optimizing selectivity and potency against dopamine receptor subtypes (D1-D5), making it valuable for creating new tools to study neurological pathways or for developing PET imaging tracers.

Scaffold Hopping: Replacing Planar Benzofurans with a Conformationally Restricted Core

In drug discovery programs where a planar benzofuran core leads to off-target activity or poor pharmacokinetics, 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran offers a direct and differentiated scaffold-hopping alternative. The non-planar, partially saturated core introduces conformational constraint that can improve target selectivity and mimic bioactive conformations more effectively than the flat benzofuran ring [3]. The 6-fluoro substitution further enhances metabolic stability, addressing common liabilities of the parent scaffold. This makes it a strategic choice for lead optimization campaigns across various therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.